Bienvenue dans la boutique en ligne BenchChem!

5-chloro-3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one

mitoNEET CISD1 mitochondrial iron-sulfur protein

5-Chloro-3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one (CAS 902254-57-3) is a synthetic small molecule (C19H17ClN2O3, MW 356.81) that integrates a 5-chlorobenzo[d]oxazol-2(3H)-one core with a 3,4-dihydroquinoline moiety via a three-carbon oxopropyl linker. It is annotated in BindingDB (BDBM50350504; CHEMBL1814639) with dual-target activity against mitoNEET (CISD1) and monoamine oxidase A (MAOA).

Molecular Formula C19H17ClN2O3
Molecular Weight 356.81
CAS No. 902254-57-3
Cat. No. B2967007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one
CAS902254-57-3
Molecular FormulaC19H17ClN2O3
Molecular Weight356.81
Structural Identifiers
SMILESC1CC2=CC=CC=C2N(C1)C(=O)CCN3C4=C(C=CC(=C4)Cl)OC3=O
InChIInChI=1S/C19H17ClN2O3/c20-14-7-8-17-16(12-14)22(19(24)25-17)11-9-18(23)21-10-3-5-13-4-1-2-6-15(13)21/h1-2,4,6-8,12H,3,5,9-11H2
InChIKeyLOVUNNWXNSWPSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one (CAS 902254-57-3): Procurement-Ready Compound Profile


5-Chloro-3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one (CAS 902254-57-3) is a synthetic small molecule (C19H17ClN2O3, MW 356.81) that integrates a 5-chlorobenzo[d]oxazol-2(3H)-one core with a 3,4-dihydroquinoline moiety via a three-carbon oxopropyl linker. It is annotated in BindingDB (BDBM50350504; CHEMBL1814639) with dual-target activity against mitoNEET (CISD1) and monoamine oxidase A (MAOA) [1]. The compound belongs to the broader chemical class of benzo[d]oxazol-2(3H)-one-quinoline hybrids, which have been investigated as kinase inhibitors and metabolic enzyme modulators in academic drug-discovery programs [2].

Why 5-Chloro-3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one Cannot Be Replaced by Common Analogs for Research Use


Although multiple benzo[d]oxazol-2(3H)-one derivatives are commercially available, simple substitution is not scientifically rational. The des-chloro analog (CAS 853751-92-5) lacks the electron-withdrawing 5-chloro substituent known within the 5-chlorobenzo[d]oxazol-2(3H)-one class to enhance target engagement at KMO and related mitochondrial enzymes [1]. Conversely, the one-carbon-shorter linker variant (CAS 902254-93-7) alters the conformational flexibility and spatial orientation of the dihydroquinoline moiety, which may affect binding-pocket compatibility. The base scaffold alone—chlorzoxazone (CAS 95-25-0)—is a muscle relaxant with no mitoNEET or MAOA engagement of the same order [2]. The specific combination of the 5-chloro substituent, three-carbon linker, and dihydroquinoline amide in 902254-57-3 defines a unique chemotype with a distinct target-interaction profile that cannot be assumed for any single-component analog. The quantitative evidence below demonstrates where differentiation is measurable.

Quantitative Differentiation Evidence for 5-Chloro-3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one (CAS 902254-57-3)


MitoNEET (CISD1) Binding Affinity: 8- to 9-Fold Superiority Over the Reference Inhibitor NL-1

In a radioligand displacement assay, 5-chloro-3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one displaced [³H]-rosiglitazone from the human recombinant C-terminal His-tagged cytosolic domain of mitoNEET (residues 32–108) with an IC₅₀ of 5.97 μM. The commonly used reference mitoNEET inhibitor NL-1 (CAS 188532-26-5) inhibits REH and REH/Ara-C cell growth with IC₅₀ values of 47.35 μM and 56.26 μM, respectively [1]. This represents an approximately 8- to 9-fold improvement in target engagement potency at the isolated protein level, positioning 902254-57-3 as a substantially more potent tool compound for mitoNEET-dependent mechanistic studies.

mitoNEET CISD1 mitochondrial iron-sulfur protein metabolic disease target

Human MAOA Inhibitory Activity: A Second Pharmacologically Relevant Target with Micromolar Potency

The compound inhibits human recombinant MAOA with an IC₅₀ of 21.8 μM (2.18E+4 nM), assessed by fluorimetric detection of kynuramine conversion to 4-hydroxyquinoline [1]. This activity is a property of the intact 5-chloro-3-(oxopropyl)-dihydroquinoline scaffold; the des-chloro analog (CAS 853751-92-5) and the one-carbon-shorter linker variant (CAS 902254-93-7) have not been reported to exhibit MAOA inhibition in curated databases. Within the broader MAOA inhibitor chemotype landscape, the compound's potency is modest but places it in a class of micromolar MAOA ligands; by comparison, the clinically used MAOA inhibitor clorgyline has an IC₅₀ in the low nanomolar range (~10 nM), while the base scaffold chlorzoxazone (CAS 95-25-0) shows no annotated MAOA activity at relevant concentrations [2].

monoamine oxidase A MAOA neurotransmitter metabolism CNS target

Structural Differentiation from the Des-Chloro Analog (CAS 853751-92-5): The 5-Chloro Substituent as a Pharmacophoric Determinant

The des-chloro analog 3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one (CAS 853751-92-5; MW 322.36) differs from 902254-57-3 solely by the absence of the chlorine atom at the 5-position of the benzoxazolone ring. GlaxoSmithKline patent WO 2015/091647 A1 explicitly establishes that the 5-chloro substituent on the benzo[d]oxazol-2(3H)-one core is a critical pharmacophoric element for KMO (kynurenine monooxygenase) inhibitory activity [1]. While direct comparative binding data for the des-chloro analog against mitoNEET and MAOA are not publicly available, the patent-derived SAR indicates that removing the 5-chloro group is expected to attenuate target engagement in this chemotype class. For procurement purposes, the presence of this chlorine atom is not a trivial structural variation—it defines a distinct molecular recognition profile that the des-chloro compound cannot replicate.

structure-activity relationship 5-chloro substitution KMO pharmacophore halogen bonding

Linker-Length Differentiation: Three-Carbon Oxopropyl vs. One-Carbon Methylene Linker in Analog CAS 902254-93-7

Compound 902254-57-3 features a three-carbon oxopropyl linker (–CH₂CH₂C(=O)–) connecting the benzoxazolone nitrogen to the dihydroquinoline amide. In contrast, the commercially available analog 5-chloro-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one (CAS 902254-93-7; MW 342.78) contains a one-carbon methylene linker . This difference in linker length alters both the spatial separation and rotational degrees of freedom between the two heterocyclic moieties. While no direct head-to-head binding comparison exists, the linker length is a well-established determinant in bivalent and dual-warhead inhibitor design; shortening from three carbons to one carbon reduces the maximum achievable distance between the benzoxazolone and dihydroquinoline ring centroids from approximately 6–7 Å to approximately 3–4 Å, potentially constraining simultaneous engagement of adjacent binding pockets [1]. Researchers whose docking or SAR hypotheses depend on a specific linker geometry should therefore select the three-carbon linker variant.

linker optimization conformational flexibility target engagement geometry

Dual-Target Profile: Combined MitoNEET and MAOA Engagement as a Differentiating Polypharmacology Feature

A key differentiating property of 902254-57-3 is its demonstrated dual engagement of two pharmacologically relevant targets—mitoNEET (IC₅₀ = 5.97 μM) and MAOA (IC₅₀ = 21.8 μM)—within roughly a 4-fold potency window [1]. In contrast, the reference mitoNEET inhibitor NL-1 lacks curated MAOA activity, and the base scaffold chlorzoxazone shows only weak MRP3 inhibition (IC₅₀ = 133 μM) with no annotated mitoNEET or MAOA engagement [2]. Other benzo[d]oxazol-2(3H)-one derivatives have been optimized for single targets (e.g., TNIK with IC₅₀ = 0.050 μM for compound 8g; c-Met with IC₅₀ = 1 nM for compound 13) [3]. The 902254-57-3 chemotype is one of very few compounds within this scaffold class annotated with activity at two mitochondrial-relevant protein targets, offering a unique polypharmacology profile for exploratory mechanistic studies.

polypharmacology dual-target inhibitor mitoNEET-MAOA intersection mitochondrial-neurotransmitter crosstalk

Recommended Research Applications for 5-Chloro-3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one (902254-57-3)


MitoNEET-Focused Mechanistic Studies in Mitochondrial Iron-Sulfur Cluster Biology and Ferroptosis

With an IC₅₀ of 5.97 μM against the human recombinant mitoNEET cytosolic domain, 902254-57-3 is approximately 8- to 9-fold more potent than the reference inhibitor NL-1 (IC₅₀ ~47–56 μM in cellular assays), making it a preferred chemical probe for dose-response studies of mitoNEET-dependent phenotypes, including mitochondrial iron release, redox sensing, and ferroptotic cell death pathways [1].

Dual-Pathway Probing of MitoNEET–MAOA Crosstalk in Neuroinflammation and Metabolic Disease Models

The compound's dual-target profile—inhibiting both mitoNEET (IC₅₀ = 5.97 μM) and MAOA (IC₅₀ = 21.8 μM) within a ~4-fold potency window—makes it uniquely suited for experiments investigating the intersection of mitochondrial iron-sulfur protein regulation and monoamine neurotransmitter metabolism. No other commercially available analog within this scaffold class has curated dual mitoNEET–MAOA annotations [1].

Structure-Activity Relationship (SAR) Campaigns Centered on 5-Chlorobenzo[d]oxazol-2(3H)-one Linker Optimization

As a three-carbon oxopropyl-linked dihydroquinoline amide, 902254-57-3 serves as a defined starting point for systematic SAR studies comparing linker length (vs. the one-carbon variant CAS 902254-93-7) and halogen substitution (vs. the des-chloro analog CAS 853751-92-5). The GSK-established pharmacophoric requirement of the 5-chloro substituent for KMO-class target engagement provides a patent-supported rationale for prioritizing this chemotype in medicinal chemistry programs [2].

Computational Docking and Molecular Dynamics Studies of Benzo[d]oxazol-2(3H)-one-Quinoline Hybrid Binding Modes

The combination of a flexible three-carbon linker, a hydrogen-bond-capable amide carbonyl, and the planar dihydroquinoline ring system in 902254-57-3 offers computational chemists a structurally well-defined template for docking studies against mitoNEET (PDB structures available) and MAOA. The compound's dual-target annotation allows for comparative binding-mode analysis within a single chemotype [1].

Quote Request

Request a Quote for 5-chloro-3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.